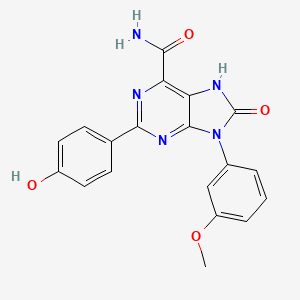

2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived compound characterized by a substituted purine core. Its structure includes:

- Position 2: A 4-hydroxyphenyl group, contributing hydrogen-bonding capacity due to the hydroxyl (-OH) moiety.

- Position 9: A 3-methoxyphenyl group, introducing steric bulk and electron-donating effects from the methoxy (-OCH₃) substituent.

- Position 8: An 8-oxo group, which may influence tautomeric equilibria and redox properties.

The compound’s synthesis likely involves S-alkylation or thiourea intermediate formation, as seen in analogous purine derivatives (e.g., 8-mercaptopurine-6-carboxamide derivatives reacting with alkylating agents) .

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c1-28-13-4-2-3-11(9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-5-7-12(25)8-6-10/h2-9,25H,1H3,(H2,20,26)(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBUUUGQRVLWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a purine base with hydroxyl and methoxy substituents that are believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated several key areas of biological activity for this compound:

-

Antimicrobial Activity

- The compound has shown moderate antibacterial and antifungal properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli .

- A comparative study highlighted its efficacy against Candida albicans, showcasing MIC values that suggest potential as an antifungal agent .

- Anti-inflammatory Properties

-

Anticancer Effects

- Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Case Studies

-

Antibacterial Efficacy Study

- A study conducted on the antibacterial properties of the compound involved testing against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, suggesting a strong potential for therapeutic applications in bacterial infections .

- Anti-inflammatory Mechanism Investigation

- Cancer Cell Line Study

Research Findings Summary Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in several experimental models. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Research has indicated that it can inhibit the proliferation of cancer cells in vitro, highlighting its potential as a chemotherapeutic agent.

Interaction with Nucleic Acids

Due to its purine structure, the compound is believed to interact with nucleic acids, influencing biochemical processes such as DNA replication and repair. This property is particularly significant for research into genetic diseases and cancer therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments assessed the anti-inflammatory effects of the compound on human cell lines exposed to pro-inflammatory cytokines. The findings revealed a marked reduction in inflammatory markers, supporting its therapeutic potential .

Case Study 3: Anticancer Activity

A recent investigation explored the anticancer properties of this compound on various cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis, warranting further exploration in clinical settings .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Hypothetical Bioactivity Profiles

- Hydroxyl vs.

- Steric Effects : The 3-methoxyphenyl group at position 9 introduces less steric hindrance than 2-methoxyphenyl (), possibly favoring target binding.

- Electron-Donating vs. Withdrawing Groups : The absence of electron-withdrawing groups (e.g., -Cl in ) in the target compound suggests a different mechanism of action compared to halogenated analogs.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a multi-step synthesis protocol for this purine derivative?

- Methodological Answer: Synthesis involves sequential functionalization of the purine core. Key steps include:

- Substituent Introduction: Use Ullmann coupling or Suzuki-Miyaura reactions to attach aryl groups (e.g., 4-hydroxyphenyl and 3-methoxyphenyl) to the purine scaffold .

- Oxo Group Installation: Employ oxidation agents like KMnO₄ under controlled pH (6–7) to avoid over-oxidation of sensitive groups .

- Carboxamide Formation: React the intermediate with ammonia or primary amines in DMF at 60–80°C .

- Optimization: Monitor reaction efficiency via HPLC and adjust solvent polarity (e.g., DCM vs. THF) to improve yield (typically 50–70%) .

Q. How can structural ambiguities in NMR and mass spectrometry data be resolved?

- Methodological Answer:

- NMR: Assign peaks using 2D techniques (e.g., HSQC, HMBC) to distinguish between diastereotopic protons in the dihydro-purine core. Compare with analogs like 9-(4-ethoxyphenyl)-purine derivatives .

- Mass Spectrometry: Use high-resolution LC-MS to confirm the molecular ion [M+H]⁺ and fragment patterns. Cross-validate with isotopic labeling or synthetic standards .

Q. What solvent systems are optimal for solubility testing?

- Methodological Answer:

- Polar Solvents: Test DMSO for initial stock solutions (≥10 mM solubility common for carboxamides) .

- Aqueous Buffers: Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to mimic physiological conditions. Centrifuge at 15,000 rpm to detect precipitation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 4-hydroxyphenyl vs. 3-methoxyphenyl) influence enzyme inhibition potency?

- Methodological Answer:

- Enzyme Assays: Conduct competitive inhibition assays (e.g., fluorescence polarization) with kinases or phosphodiesterases. Compare IC₅₀ values against analogs like 2-(2-ethoxyphenyl)-purine derivatives .

- Computational Modeling: Use molecular docking (AutoDock Vina) to analyze binding affinity differences caused by hydroxyl vs. methoxy groups. Validate with mutagenesis studies on key residues (e.g., Tyr-347 in PDE4) .

Q. What strategies mitigate metabolic instability observed in in vitro hepatic microsomal assays?

- Methodological Answer:

- Metabolite Identification: Incubate with human liver microsomes (HLM) and use UPLC-QTOF to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) .

- Structural Modification: Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions. Compare stability with fluorinated analogs like 9-(4-fluorophenyl)-purine derivatives .

Q. How can contradictory data on cellular cytotoxicity (e.g., IC₅₀ variability across cancer lines) be reconciled?

- Methodological Answer:

- Dose-Response Refinement: Use a 10-point dilution series (1 nM–100 µM) with triplicate technical replicates. Normalize viability data to ATP-based assays (CellTiter-Glo) .

- Pathway Analysis: Perform RNA-seq on treated cells (e.g., MCF-7 vs. HeLa) to identify differential expression in purine metabolism or apoptosis pathways .

Methodological Frameworks for Data Interpretation

Q. What factorial design approaches optimize reaction conditions for scale-up?

- Methodological Answer:

- Factors: Temperature (40–100°C), catalyst loading (5–20 mol%), and solvent (DMF, THF, toluene).

- Response Surface Methodology (RSM): Use a central composite design to model interactions and predict optimal yield (e.g., 75°C, 12 mol% Pd(OAc)₂, DMF) .

Q. How can AI-driven tools enhance predictive modeling of structure-activity relationships (SAR)?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.